molecular formula C17H27NO2S B5829932 Cyclohexylethyl[(2,4,5-trimethylphenyl)sulfonyl]amine

Cyclohexylethyl[(2,4,5-trimethylphenyl)sulfonyl]amine

Cat. No.: B5829932
M. Wt: 309.5 g/mol
InChI Key: YHTOCCSHOYKYGI-UHFFFAOYSA-N
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Description

Cyclohexylethyl[(2,4,5-trimethylphenyl)sulfonyl]amine is an organic compound with the molecular formula C17H27NO2S and a molecular weight of 309.4668 . This compound is characterized by the presence of a cyclohexyl group, an ethyl chain, and a sulfonyl amine group attached to a trimethylphenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexylethyl[(2,4,5-trimethylphenyl)sulfonyl]amine typically involves the reaction of cyclohexyl ethylamine with 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine or sodium hydroxide is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and continuous flow reactors may be used to enhance the production rate. The purification process is also scaled up, often involving large-scale recrystallization or industrial chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Cyclohexylethyl[(2,4,5-trimethylphenyl)sulfonyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexylethyl[(2,4,5-trimethylphenyl)sulfonyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexylethyl[(2,4,5-trimethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trimethylphenyl ring may also interact with hydrophobic pockets in target molecules, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexylethyl[(2,4,5-trimethylphenyl)sulfonyl]amine is unique due to its specific arrangement of methyl groups on the phenyl ring, which can influence its reactivity and binding properties. This unique structure may result in different biological activities and chemical reactivity compared to its isomers .

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-2,4,5-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2S/c1-5-18(16-9-7-6-8-10-16)21(19,20)17-12-14(3)13(2)11-15(17)4/h11-12,16H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTOCCSHOYKYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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